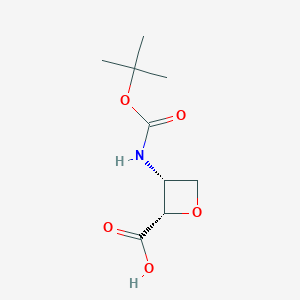
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a synthetic organic compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes this compound particularly interesting for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxetane ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the oxetane ring can lead to the formation of alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Conditions: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-2,3-diones, while reduction can produce diols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxetane derivatives are explored for their potential as pharmaceutical agents. The unique reactivity of the oxetane ring can be harnessed to develop novel drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S,3R)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Has a methoxycarbonyl protecting group instead of Boc.
Uniqueness
The presence of the Boc protecting group in (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid provides stability and selectivity in reactions, making it a versatile intermediate in organic synthesis. The oxetane ring’s strain also imparts unique reactivity compared to other cyclic ethers.
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1 |
InChI Key |
ZAAGFPCWFSEKCQ-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CO[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

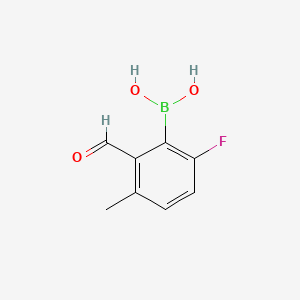
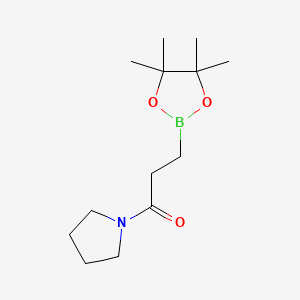
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
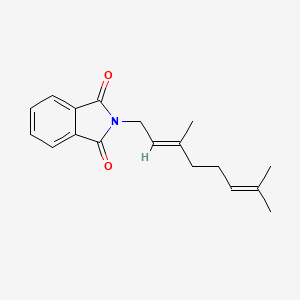

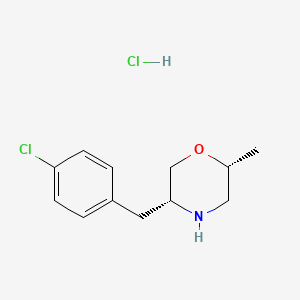
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)

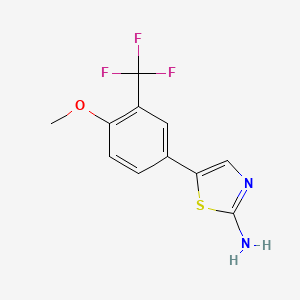
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
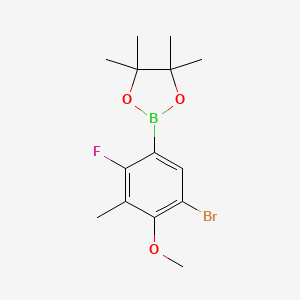
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)
